molecular formula C9H5ClF3NO2 B15201502 Benzonitrile,3-choro-5-methoxy-4-(trifluoromethoxy)

Benzonitrile,3-choro-5-methoxy-4-(trifluoromethoxy)

Cat. No.: B15201502
M. Wt: 251.59 g/mol
InChI Key: BGMBMQMBCUKURD-UHFFFAOYSA-N
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Description

Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile core substituted with chloro, methoxy, and trifluoromethoxy groups. The trifluoromethoxy group is particularly notable for its influence on the compound’s chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methoxy-4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene derivatives. In this process, the toluene derivative is reacted with ammonia and oxygen at elevated temperatures (400-450°C) to produce the corresponding benzonitrile . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzonitrile derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is primarily influenced by its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the chloro and methoxy groups provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C9H5ClF3NO2

Molecular Weight

251.59 g/mol

IUPAC Name

3-chloro-5-methoxy-4-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H5ClF3NO2/c1-15-7-3-5(4-14)2-6(10)8(7)16-9(11,12)13/h2-3H,1H3

InChI Key

BGMBMQMBCUKURD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Cl)OC(F)(F)F

Origin of Product

United States

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